
17-epi Limaprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Limaprost is an oral prostaglandin E1 analogue . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It acts on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .
Synthesis Analysis
A highly sensitive and selective method has been developed and validated to determine limaprost, a prostaglandin (PG) E(1) analogue, in human plasma by on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) due to the lack of efficient methods to determine very low levels of limaprost in plasma .
Molecular Structure Analysis
The molecular formula of Limaprost is C22H36O5 . The average molecular weight is 380.518 Da and the mono-isotopic mass is 380.256287 Da .
Chemical Reactions Analysis
To improve the ionization efficiency of limaprost, an oral prostaglandin E1 (PGE1) synthetic analog, a charge reversal derivatization strategy was investigated in electrospray ionization mass spectrometry (ESI-MS) .
Physical And Chemical Properties Analysis
Limaprost is a small molecule . The chemical formula is C22H36O5 . The average molecular weight is 380.525 and the mono-isotopic weight is 380.256274259 .
Wissenschaftliche Forschungsanwendungen
Stabilization and Inclusion Complex Formation
- Limaprost, a derivative of prostaglandin E1, forms a stable ternary inclusion complex with α- and β-cyclodextrins in the solid state, enhancing its stability under humid conditions. This stability is crucial for the drug's efficacy and longevity (Inoue et al., 2016).
Therapeutic Applications
- Limaprost has been investigated for its effectiveness in treating erectile dysfunction. A study compared the effects of limaprost with a Chinese herbal drug, demonstrating significant improvement in patients treated with limaprost (Sato et al., 1997).
- In a rat model of chronic spinal cord compression, Limaprost Alfadex (a prostaglandin E1 derivative) prevented the deterioration of forced exercise capability, suggesting potential therapeutic applications in conditions like cervical spondylotic myelopathy (Kurokawa et al., 2011).
- Limaprost was found to be effective in improving health-related quality of life in patients with lumbar spinal stenosis, outperforming etodolac, a non-steroidal anti-inflammatory drug (Matsudaira et al., 2009).
Pharmacokinetics
- A study on the pharmacokinetic characteristics of Limaprost Alfadex in healthy Korean volunteers provided valuable insights into its absorption, distribution, and elimination patterns, crucial for optimizing therapeutic applications (Park et al., 2010).
Safety And Hazards
Eigenschaften
CAS-Nummer |
75554-85-7 |
|---|---|
Produktname |
17-epi Limaprost |
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



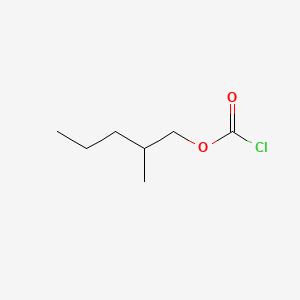
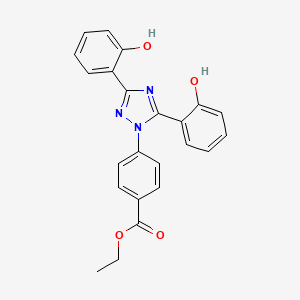
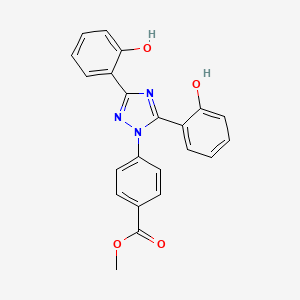
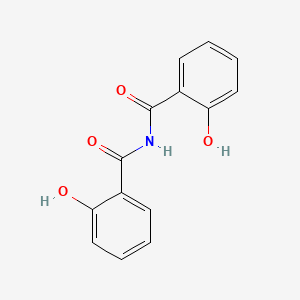
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
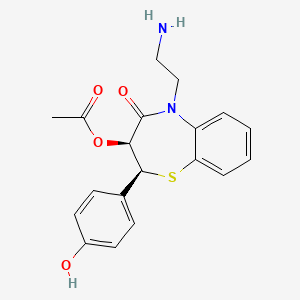
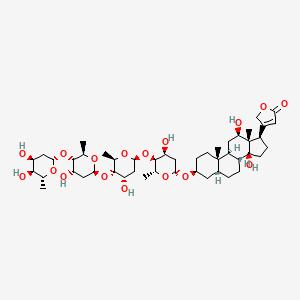
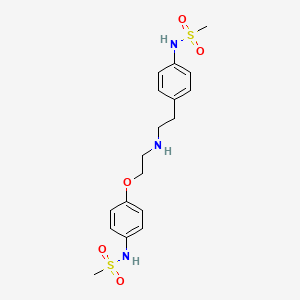
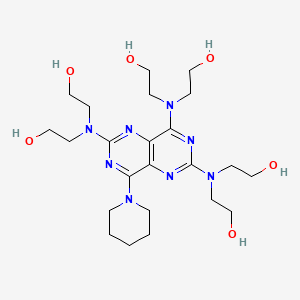
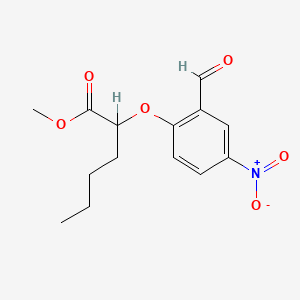
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)